Benzoylcholine iodide
Overview
Description
Benzoylcholine iodide is a quaternary ammonium compound with the chemical formula C12H18NO2I. It is a derivative of choline, where the hydroxyl group is replaced by a benzoyloxy group, and the chloride ion is replaced by an iodide ion. This compound is known for its applications in biochemical research, particularly in the study of cholinergic systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoylcholine iodide involves several steps:
Preparation of 2-Chloroethyl Benzoate: This is achieved by reacting ethylene chlorohydrin with benzoyl chloride. The reaction mixture is heated gently until the reaction starts and then maintained at a higher temperature to complete the reaction.
Conversion to 2-Iodoethyl Benzoate: The 2-chloroethyl benzoate is then reacted with anhydrous sodium iodide in methyl ethyl ketone. The mixture is heated and then cooled, followed by filtration and washing to obtain 2-iodoethyl benzoate.
Formation of this compound: Finally, 2-iodoethyl benzoate is treated with trimethylamine in dry acetone.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of the iodide ion.
Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield benzoic acid and choline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines.
Hydrolysis: Acidic or basic conditions are used, with reagents like hydrochloric acid or sodium hydroxide.
Major Products:
Hydrolysis Products: Benzoic acid and choline derivatives are the primary products formed from the hydrolysis of this compound.
Scientific Research Applications
Benzoylcholine iodide has several applications in scientific research:
Biochemistry: It is used to study cholinergic systems and the role of acetylcholine in neurotransmission.
Pharmacology: The compound is used to investigate the effects of cholinergic drugs and their interactions with receptors.
Medicine: Research involving this compound contributes to understanding diseases related to cholinergic dysfunction, such as Alzheimer’s disease.
Industry: It is used in the synthesis of other chemical compounds and as a reagent in various chemical reactions
Mechanism of Action
Benzoylcholine iodide exerts its effects by interacting with cholinergic receptors. It mimics the action of acetylcholine, binding to the receptors and activating them. This activation leads to various physiological responses, depending on the type of receptor and the tissue involved. The molecular targets include muscarinic and nicotinic acetylcholine receptors, which are involved in neurotransmission and muscle contraction.
Comparison with Similar Compounds
Acetylcholine: The natural neurotransmitter that benzoylcholine iodide mimics.
Choline Chloride: A precursor to acetylcholine, used in similar biochemical studies.
Benzoylcholine Chloride: Similar to this compound but with a chloride ion instead of an iodide ion.
Uniqueness: this compound is unique due to the presence of the iodide ion, which can influence its reactivity and interactions with biological systems. This makes it a valuable tool in research for studying specific aspects of cholinergic function and receptor interactions .
Properties
IUPAC Name |
2-benzoyloxyethyl(trimethyl)azanium;iodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18NO2.HI/c1-13(2,3)9-10-15-12(14)11-7-5-4-6-8-11;/h4-8H,9-10H2,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XILQCEGWGBSDSH-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)C1=CC=CC=C1.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30884552 | |
Record name | Ethanaminium, 2-(benzoyloxy)-N,N,N-trimethyl-, iodide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30884552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17518-43-3 | |
Record name | Ethanaminium, 2-(benzoyloxy)-N,N,N-trimethyl-, iodide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17518-43-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Benzoylcholine iodide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017518433 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoylcholine iodide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19888 | |
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Record name | Ethanaminium, 2-(benzoyloxy)-N,N,N-trimethyl-, iodide (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanaminium, 2-(benzoyloxy)-N,N,N-trimethyl-, iodide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30884552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-benzoyloxyethyl)trimethylammonium iodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.728 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Benzoylcholine iodide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CA3CYG3NCH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of trimethylamine in the synthesis of benzoylcholine iodide?
A1: Trimethylamine acts as a nucleophile in the final step of the synthesis described in []. It reacts with 2-iodoethyl benzoate, replacing the iodine atom and forming this compound. This type of reaction, where one halogen is replaced by another atom or group, is known as a nucleophilic substitution.
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